![molecular formula C14H23N3OS B11539765 Thiazolidin-4-one, 2-(4-tert-butyl-cyclohexylidenhydrazono)-5-methyl-](/img/structure/B11539765.png)
Thiazolidin-4-one, 2-(4-tert-butyl-cyclohexylidenhydrazono)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one: is a thiazolidin-4-one derivative. Thiazolidin-4-ones are versatile heterocyclic compounds known for their diverse biological activities. They have been investigated as potential drug candidates due to their structural features and pharmacological properties .
Vorbereitungsmethoden
The synthesis of this compound involves the Knoevenagel reaction, which plays a crucial role in the organic and medicinal chemistry of thiazolidin-4-one derivatives. Specifically, the interaction of 2-thioxothiazolidin-4-one with 4-(tert-butyl)cyclohexanone occurs, yielding the novel compound. Ethylenediamine diacetate (EDDA) serves as an effective catalyst in this process. The overall yield is approximately 61% .
Analyse Chemischer Reaktionen
The compound can undergo various reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions depend on the specific transformation
Wissenschaftliche Forschungsanwendungen
Chemistry::
- Researchers explore its reactivity in various synthetic pathways.
5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one: serves as a building block for designing novel molecules with desired properties.
- The compound’s antimicrobial activity against both Gram-positive and Gram-negative bacteria and yeasts has been evaluated in vitro.
- It exhibits drug-like properties, making it a potential lead compound for drug development.
- Its use in the pharmaceutical industry for drug discovery and optimization is promising.
Vergleich Mit ähnlichen Verbindungen
While there are other thiazolidin-4-one derivatives, the unique structural features of 5-[4-(tert-butyl)cyclohexylidene]-2-thioxothiazolidin-4-one set it apart. Further studies can explore its distinct properties compared to related compounds.
Eigenschaften
Molekularformel |
C14H23N3OS |
---|---|
Molekulargewicht |
281.42 g/mol |
IUPAC-Name |
(2Z)-2-[(4-tert-butylcyclohexylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H23N3OS/c1-9-12(18)15-13(19-9)17-16-11-7-5-10(6-8-11)14(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17,18) |
InChI-Schlüssel |
YJLMSRYZGDQCKW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1C(=O)N/C(=N/N=C2CCC(CC2)C(C)(C)C)/S1 |
Kanonische SMILES |
CC1C(=O)NC(=NN=C2CCC(CC2)C(C)(C)C)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.